molecular formula C10H5Cl2FN2 B13109364 2,4-Dichloro-5-(3-fluorophenyl)pyrimidine

2,4-Dichloro-5-(3-fluorophenyl)pyrimidine

Cat. No.: B13109364
M. Wt: 243.06 g/mol
InChI Key: OSGGZXXXEYUFDB-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(3-fluorophenyl)pyrimidine is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-(3-fluorophenyl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with 3-fluorophenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-(3-fluorophenyl)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide or ethanol.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from substitution reactions include various substituted pyrimidine derivatives, depending on the nucleophile used. For example, reaction with an amine can yield an aminopyrimidine derivative .

Scientific Research Applications

2,4-Dichloro-5-(3-fluorophenyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(3-fluorophenyl)pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-fluoropyrimidine
  • 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
  • 2,4,5-Trichloropyrimidine

Uniqueness

2,4-Dichloro-5-(3-fluorophenyl)pyrimidine is unique due to the presence of both chlorine and fluorine substituents on the pyrimidine ring, which imparts distinct electronic and steric properties. These properties make it a valuable intermediate for the synthesis of complex molecules with specific biological activities .

Properties

Molecular Formula

C10H5Cl2FN2

Molecular Weight

243.06 g/mol

IUPAC Name

2,4-dichloro-5-(3-fluorophenyl)pyrimidine

InChI

InChI=1S/C10H5Cl2FN2/c11-9-8(5-14-10(12)15-9)6-2-1-3-7(13)4-6/h1-5H

InChI Key

OSGGZXXXEYUFDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CN=C(N=C2Cl)Cl

Origin of Product

United States

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